molecular formula C10H11ClO B14612916 Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- CAS No. 60068-27-1

Benzene, 1-(1-chlorocyclopropyl)-4-methoxy-

Cat. No.: B14612916
CAS No.: 60068-27-1
M. Wt: 182.64 g/mol
InChI Key: TXCIUQHFLWFBGZ-UHFFFAOYSA-N
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Description

Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- is an organic compound with a unique structure that combines a benzene ring with a 1-chlorocyclopropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- typically involves the reaction of 1-chlorocyclopropylbenzene with methoxybenzene under specific conditions. One common method involves the use of a Grignard reagent, where 1-chlorocyclopropylbenzene is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This intermediate is then reacted with methoxybenzene to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the solvents used .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorocyclopropyl group can be reduced to a cyclopropyl group.

    Substitution: The chlorine atom in the chlorocyclopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclopropyl derivatives.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorocyclopropyl group can undergo metabolic transformations. These interactions and transformations can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-Chlorocyclopropylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-Methoxybenzyl chloride: Contains a methoxy group but lacks the cyclopropyl ring, leading to different applications and reactivity.

Uniqueness

Benzene, 1-(1-chlorocyclopropyl)-4-methoxy- is unique due to the combination of the chlorocyclopropyl and methoxy groups on the benzene ring.

Properties

IUPAC Name

1-(1-chlorocyclopropyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCIUQHFLWFBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483698
Record name Benzene, 1-(1-chlorocyclopropyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60068-27-1
Record name Benzene, 1-(1-chlorocyclopropyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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